molecular formula C17H17NO3 B15172241 (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920799-36-6

(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one

Cat. No.: B15172241
CAS No.: 920799-36-6
M. Wt: 283.32 g/mol
InChI Key: BWOUQDTYEOAYLH-MRXNPFEDSA-N
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Description

(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and morpholine.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where 4-hydroxybenzaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate.

    Cyclization: The benzyloxy-substituted benzaldehyde is then subjected to a cyclization reaction with morpholine under acidic conditions to form the morpholinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the morpholinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyl-substituted morpholinones.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-[4-(Methoxy)phenyl]morpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    (6S)-6-[4-(Ethoxy)phenyl]morpholin-3-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (6S)-6-[4-(Phenoxy)phenyl]morpholin-3-one: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one imparts unique properties, such as enhanced hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

920799-36-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(6S)-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1

InChI Key

BWOUQDTYEOAYLH-MRXNPFEDSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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